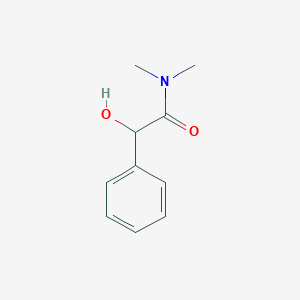

2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Description

Contextualization of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide within Amide and Phenylacetamide Chemistry

The amide bond is a cornerstone of organic and medicinal chemistry, famed for its stability and prevalence in biologically active molecules, including peptides and pharmaceuticals. This compound contains a tertiary amide, where the nitrogen atom is bonded to two methyl groups in addition to the carbonyl carbon. This substitution pattern prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which can influence its physical properties and reactivity.

The phenylacetamide framework, characterized by a phenyl group attached to an acetamide (B32628) moiety, is a common structural motif in a wide array of pharmacologically active compounds. The presence of the α-hydroxyl group in this compound introduces a chiral center and an additional site for chemical functionalization, further expanding its potential synthetic utility.

Academic Significance of this compound as a Versatile Synthetic Scaffold

The academic significance of this compound lies in its potential as a versatile synthetic scaffold. The hydroxyl group can be engaged in a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups. Furthermore, the tertiary amide can influence the stereochemical outcome of reactions at the adjacent chiral center and can be a site for further chemical modification.

The phenyl ring also offers opportunities for electrophilic aromatic substitution reactions, enabling the introduction of substituents that can modulate the molecule's electronic and steric properties. This trifecta of reactive sites makes this compound a valuable precursor for the synthesis of a broad range of target molecules with potential applications in materials science and medicinal chemistry.

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is still emerging, its structural motifs are present in compounds of significant interest. The broader class of α-hydroxy amides and phenylacetamides are actively investigated for their biological activities. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships.

Key research areas where derivatives of this scaffold could be impactful include:

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material or intermediate in the synthesis of enantiomerically pure compounds.

Medicinal Chemistry: The phenylacetamide core is a well-established pharmacophore. The introduction of an α-hydroxy-N,N-dimethylamide functionality could lead to the discovery of novel therapeutic agents.

Materials Science: The ability to functionalize the molecule at multiple sites makes it a potential building block for the development of new polymers and functional materials.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely published in peer-reviewed literature, some basic properties can be found in chemical supplier databases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number (R-enantiomer) | 97315-03-2 |

Synthesis and Reactivity

One potential pathway is the direct amidation of mandelic acid with dimethylamine (B145610) . This reaction would involve the formation of an amide bond between the carboxylic acid group of mandelic acid and the secondary amine, dimethylamine. This transformation typically requires activating agents or harsh reaction conditions to overcome the formation of the unreactive ammonium (B1175870) carboxylate salt.

Another feasible approach is the reduction of N,N-dimethylphenylglyoxylamide . This corresponding α-ketoamide could be reduced to the desired α-hydroxy amide using a variety of reducing agents. The choice of reducing agent would be crucial to avoid over-reduction of the amide functionality.

The reactivity of this compound is dictated by its functional groups. The secondary alcohol can undergo oxidation to the corresponding ketone or be converted into a better leaving group for nucleophilic substitution reactions. The tertiary amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aromatic phenyl ring is susceptible to electrophilic substitution reactions.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, chemical suppliers of the (R)-enantiomer (CAS 97315-03-2) indicate the availability of NMR, HPLC, LC-MS, and UPLC data, suggesting that the compound has been synthesized and characterized. bldpharm.com

Based on its structure, the expected spectroscopic features would include:

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the hydroxyl group, and two distinct singlets for the N,N-dimethyl protons. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR: Resonances for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, the aromatic carbons, and the two methyl carbons of the dimethylamino group.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the tertiary amide, and C-H and C=C stretches of the aromatic ring.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXOLIRIJRICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Rational Derivatization Strategies of 2 Hydroxy N,n Dimethyl 2 Phenylacetamide

Fundamental Reaction Pathways of the 2-Hydroxy-N,N-dimethyl-2-phenylacetamide Core

The reactivity of the core structure is centered around the hydroxyl and dimethylamino groups, which are susceptible to oxidation, reduction, and nucleophilic substitution reactions.

The tertiary benzylic alcohol group in this compound is a prime site for oxidation. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and a variety of reagents can be employed to achieve this. libretexts.org While tertiary alcohols are generally resistant to oxidation under mild conditions, the benzylic position of the hydroxyl group in the target molecule facilitates this transformation. libretexts.org

The expected product of the oxidation of this compound is N,N-dimethyl-2-oxo-2-phenylacetamide. This α-ketoamide is a valuable synthetic intermediate. A range of oxidizing agents are capable of effecting this transformation, from chromium-based reagents to milder, more selective systems. organic-chemistry.orgnih.gov

Table 1: Common Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent | Description | Expected Product |

|---|---|---|

| Chromic acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) and sulfuric acid. libretexts.org | N,N-dimethyl-2-oxo-2-phenylacetamide |

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org | N,N-dimethyl-2-oxo-2-phenylacetamide |

| Potassium permanganate (B83412) (KMnO₄) | A powerful oxidizing agent that can oxidize a wide range of functional groups. | N,N-dimethyl-2-oxo-2-phenylacetamide |

The characterization of the resulting N,N-dimethyl-2-oxo-2-phenylacetamide would involve standard spectroscopic techniques. The appearance of a second carbonyl signal in the ¹³C NMR spectrum and the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum would confirm the successful oxidation.

The benzylic hydroxyl group of this compound can be completely removed through reduction to yield N,N-dimethyl-2-phenylacetamide. This deoxygenation reaction is a common strategy in organic synthesis. A classic and effective method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govresearchgate.netnih.gov This method is robust and tolerates a variety of functional groups, including amides. nih.gov

The reaction proceeds via the protonation of the hydroxyl group, followed by nucleophilic substitution by iodide to form an intermediate alkyl iodide. The alkyl iodide is then reduced by hydriodic acid to the corresponding alkane. nih.gov The use of a biphasic system, such as toluene (B28343) and aqueous hydriodic acid, can lead to milder reaction conditions. nih.govnih.gov

Table 2: Reducing Agents for the Deoxygenation of Benzylic Alcohols

| Reducing Agent | Conditions | Resultant Molecular Architecture |

|---|---|---|

| Hydriodic acid (HI) / Red Phosphorus (P) | Typically heated in a suitable solvent. nih.gov | N,N-dimethyl-2-phenylacetamide |

The resulting molecular architecture, N,N-dimethyl-2-phenylacetamide, is a simple N,N-disubstituted phenylacetamide. Its formation can be confirmed by the disappearance of the hydroxyl group signal in the IR and NMR spectra and the appearance of a methylene (B1212753) (CH₂) signal in the ¹H and ¹³C NMR spectra.

The dimethylamino group of this compound is part of a tertiary amide functionality. Amides are generally unreactive towards nucleophilic substitution due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. tutorchase.com Tertiary amides, in particular, are less reactive than primary or secondary amides due to increased steric hindrance. tutorchase.com

Direct nucleophilic substitution at the carbonyl carbon, which would displace the dimethylamino group, is challenging and typically requires harsh reaction conditions or activation of the carbonyl group. Acidic conditions can facilitate the hydrolysis of the amide bond to form the corresponding carboxylic acid and dimethylamine (B145610). tutorchase.com However, under most conditions, the dimethylamino group is a poor leaving group.

Alternative pathways for substitution involving the dimethylamino group are not common. While reactions involving the activation of amides are known, they often lead to a variety of products and may not be selective. Therefore, direct nucleophilic substitution involving the dimethylamino group of this compound is not a primary pathway for derivatization.

Carbon-Carbon Bond Formation Reactions

The core structure of this compound offers several avenues for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

The alkylation of the tertiary benzylic alcohol in this compound presents a synthetic challenge. The steric hindrance around the tertiary carbon makes direct nucleophilic substitution difficult. nih.gov However, under certain conditions, alkylation can be achieved. Activation of the hydroxyl group with reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can generate a carbocation intermediate, which can then be trapped by a suitable nucleophile, such as an organoaluminum reagent. organic-chemistry.org

The alkylation of tertiary alcohols is generally more successful with highly reactive electrophiles that are not prone to elimination reactions, such as methyl iodide or benzylic halides. youtube.com

Table 3: Potential Alkylation Strategies

| Reagent/Method | Description | Potential Product |

|---|---|---|

| Activation with SOCl₂ or HCl followed by R₃Al | Forms a carbocation intermediate which is then alkylated. organic-chemistry.org | 2-Alkyl-N,N-dimethyl-2-phenylacetamide |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net While the parent molecule, this compound, is not directly amenable to these reactions, its halogenated derivatives are excellent substrates. For instance, a bromo- or iodo-substituted phenyl ring on the molecule could readily participate in reactions like the Suzuki-Miyaura, Negishi, or Stille couplings. nobelprize.orglibretexts.org

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide derivative of the target molecule + Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Biaryl derivative |

| Negishi Coupling | Aryl halide derivative of the target molecule + Organozinc reagent | Pd(0) or Pd(II) complex | Biaryl or alkyl-aryl derivative |

These palladium-catalyzed transformations offer a versatile platform for the synthesis of a wide array of derivatives of this compound, enabling the introduction of various substituents onto the phenyl ring and facilitating the construction of complex molecular frameworks. nih.gov

Design and Synthesis of Advanced Derivatives from this compound

The derivatization of the this compound scaffold begins with modifying its core functional groups to introduce reactive handles suitable for building more complex structures. For instance, the carboxylic acid precursor, mandelic acid, or its corresponding ester can be converted into an acid hydrazide. This key intermediate, phenylacetyl hydrazide, serves as a versatile building block for a wide range of heterocyclic systems.

The 1,3,4-oxadiazole (B1194373) ring is a significant heterocyclic moiety in medicinal chemistry, known for its metabolic stability and broad pharmacological profile. luxembourg-bio.com Several synthetic routes are available for constructing this scaffold, typically starting from an acid hydrazide derived from the phenylacetamide backbone.

One of the most common methods involves the cyclodehydration of an intermediate diacylhydrazine. This is achieved by reacting the primary acid hydrazide with a carboxylic acid or acid chloride, followed by treatment with a dehydrating agent. nih.govnih.gov Various reagents can effect this transformation, each with its own advantages regarding reaction conditions and substrate scope. nih.gov

Another prevalent strategy is the oxidative cyclization of N-acylhydrazones. These intermediates are formed by the condensation of an acid hydrazide with an aldehyde. Subsequent treatment with an oxidizing agent, such as chloramine-T, induces ring closure to form the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Furthermore, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized by reacting the acid hydrazide with carbon disulfide in a basic medium, followed by acidification. nih.govjchemrev.com The resulting thiol group can then be further functionalized. A summary of common synthetic strategies is presented below.

Table 1: Synthetic Strategies for 1,3,4-Oxadiazole Derivatives This table is interactive and may not display correctly in all environments.

| Starting Materials | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Acid Hydrazide + Carboxylic Acid | POCl₃, PPA, Thionyl Chloride | Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole |

| Acid Hydrazide + Aldehyde | Chloramine-T, I₂, NCS/DBU | N-Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole |

| Acid Hydrazide + Carbon Disulfide | KOH or other base | Potassium dithiocarbazate | 5-Substituted-1,3,4-oxadiazole-2-thiol |

| Acid Hydrazide + Isothiocyanate | TBTU, Tosyl Chloride | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-oxadiazole |

Hydroximoyl-Heterocycle Derivatives and their Synthetic Routes

Hydroximoyl chlorides are valuable and reactive intermediates in organic synthesis, serving as precursors for various heterocyclic compounds. clockss.org These intermediates can be generated from aldoximes, which in turn could be derived from the phenylacetamide backbone through reduction and rearrangement pathways. The chlorination of an aldoxime, for instance with chlorine in aqueous hydrochloric acid, yields the corresponding hydroximoyl chloride. proquest.com

Once formed, arylhydroximoyl chlorides can undergo nucleophilic addition with diamines to produce heterocyclic structures. For example, reaction with ethylenediamine (B42938) has been shown to yield 2-arylimidazolines, where the hydroxylamino portion is eliminated during the cyclization process. clockss.org This reaction proceeds by heating the hydroximoyl chloride with ethylenediamine, which acts as both the nucleophile and the solvent. clockss.org

Hydroximoyl chlorides are also well-established precursors for nitrile oxides through dehydrochlorination. chegg.com Nitrile oxides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles, such as isoxazoles and oxazolidinones. clockss.orgchegg.com This two-step process provides a powerful method for incorporating the phenylacetamide side chain into a diverse range of heterocyclic systems. chegg.com

The synthesis of derivatives incorporating both sulfonamide and acetamide (B32628) functionalities is a common strategy in medicinal chemistry. These compounds are typically prepared through the reaction of a sulfonyl chloride with an amine. A standard synthetic route involves using 4-acetamidobenzenesulfonyl chloride as a key building block. d-nb.info This reagent contains the pre-formed acetamide portion and a reactive sulfonyl chloride group.

The general procedure involves the dropwise addition of a solution of 4-acetamidobenzenesulfonyl chloride to a stirred mixture of a desired primary or secondary amine and a base, such as sodium carbonate, in a suitable solvent like dichloromethane (B109758). d-nb.inforesearchgate.net The reaction is typically carried out at room temperature. d-nb.info This nucleophilic substitution reaction forms the sulfonamide bond, linking the phenylacetamide moiety to the amine substrate. A variety of amines can be employed, leading to a diverse library of sulfonamide-acetamide derivatives. d-nb.infocihanuniversity.edu.iq

Table 2: Examples of Synthesized Sulfonamide-Acetamide Derivatives This table is interactive and may not display correctly in all environments.

| Amine Substrate | Resulting Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85 | 150-152 |

| Tetrahydrofurfurylamine | N-(4-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | 79 | 130-132 |

| 1,2,3,4-Tetrahydroisoquinoline | N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide | 73 | 181-182 |

| 3,4-Dimethoxyphenethylamine | N-(4-(N-(3,4-dimethoxyphenethyl)sulfamoyl)phenyl)acetamide | 86 | 134-136 |

Data sourced from reference d-nb.info.

Structure-Reactivity Relationships in this compound Derivatives

The biological activity and chemical reactivity of derivatives based on the phenylacetamide backbone are intrinsically linked to their three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to elucidate these connections, correlating molecular descriptors with observed activities. researchgate.netnih.gov

For sulfonamide-acetamide derivatives, QSAR models have been developed to understand their antioxidant properties. These studies revealed that specific structural features significantly influence activity. For instance, a model constructed for radical scavenging and superoxide (B77818) dismutase (SOD) activities showed a high correlation, indicating its predictive power. researchgate.net The analysis highlighted that the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring was a key determinant for potent antioxidant activity. researchgate.net Such insights allow for the rational design of new derivatives with potentially enhanced properties by incorporating or modifying specific electronic and topological features. researchgate.net

In the context of N-phenylacetamide derivatives, QSAR analyses have been applied to understand their antimicrobial and anticonvulsant activities. The biological activity is driven by the chemical structure, including the types of functional groups that can interact with biological receptors. nih.gov For anticonvulsant activity in a series of acetamido-N-benzylacetamide derivatives, studies have shown that electronic and topological features of the molecules play a more significant role than simple constitutional parameters. kg.ac.rs A QSAR model combining 2D and 3D descriptors demonstrated high predictive quality, underscoring the importance of molecular shape and electronic distribution in determining efficacy. kg.ac.rs These findings guide the strategic placement of substituents on the phenyl ring and the acetamide moiety to optimize interactions with biological targets. nih.govresearchgate.net

Stereochemical Control and Chiral Studies of 2 Hydroxy N,n Dimethyl 2 Phenylacetamide

Identification and Characterization of Enantiomers of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Detailed experimental characterization data for the (S)-enantiomer is not extensively documented in publicly available literature. However, its identity is confirmed through its relationship to the well-characterized racemic mixture and its (R)-counterpart. Its properties are inferred to be identical to the (R)-enantiomer, with the exception of the sign of its optical rotation.

The (R)-enantiomer of this compound is more frequently referenced in chemical literature and supplier catalogs. While specific optical rotation values are not consistently reported, its structural confirmation relies on various analytical methods. For a closely related compound, (R)-(-)-2-hydroxy-2-phenylacetamide, a 1H NMR spectrum is available, providing a reference for the expected proton signals. chemicalbook.com Spectroscopic data for the achiral analogue, N,N-dimethyl-2-phenylacetamide, including 13C NMR, 15N NMR, and IR spectra, can also serve as a foundational reference for structural elucidation. nih.gov

Table 1: Spectroscopic Data for N,N-dimethyl-2-phenylacetamide (Achiral Analogue)

| Spectroscopic Technique | Key Features |

|---|---|

| 13C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, methyl groups, and the methylene (B1212753) carbon. |

| 15N NMR | A characteristic signal for the nitrogen atom of the dimethylamide group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) and C-H (aromatic and aliphatic) bonds. |

Note: This data is for the achiral analogue and serves as a reference.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be approached through various asymmetric strategies. These methods aim to create the desired stereocenter with a high degree of stereoselectivity, yielding one enantiomer in excess over the other. Common approaches in asymmetric synthesis that could be applied to this target molecule include:

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral auxiliary into the starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, can promote the formation of one enantiomer over the other. For the synthesis of chiral α-hydroxy amides, catalytic asymmetric hydroxylation of the corresponding enolate or a related precursor is a viable route.

Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure natural product as a starting material, which already contains the desired stereocenter or a precursor that can be readily converted to it.

While specific literature detailing the asymmetric synthesis of this compound is limited, the general principles of asymmetric synthesis provide a framework for its potential preparation.

Chiral Resolution Techniques for Racemic this compound

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, several techniques could be employed:

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are chiral biocatalysts that can selectively react with one enantiomer in a racemic mixture, leading to the separation of the two. For example, a lipase (B570770) could selectively acylate the hydroxyl group of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.

Influence of Stereochemistry on Molecular Recognition and Intermolecular Interactions

The three-dimensional arrangement of atoms in the (S) and (R) enantiomers of this compound dictates how they interact with other chiral molecules. This stereochemical influence is fundamental in the field of molecular recognition, where a host molecule selectively binds to a specific guest molecule.

The hydroxyl and amide functionalities of this compound are capable of forming hydrogen bonds, while the phenyl group can participate in π-π stacking and hydrophobic interactions. The specific spatial orientation of these groups in each enantiomer will determine the strength and nature of its intermolecular interactions with other chiral entities, such as proteins, enzymes, or other chiral small molecules.

For instance, in a biological context, the binding of each enantiomer to a chiral receptor site is likely to be different. One enantiomer may exhibit a strong binding affinity due to a complementary arrangement of its functional groups with the receptor's binding pockets, while the other enantiomer may bind weakly or not at all. This differential recognition is the basis for the different pharmacological activities often observed between enantiomers of a drug molecule.

In the solid state, the stereochemistry will influence the crystal packing and the network of intermolecular interactions. This can lead to differences in crystal morphology and physical properties between the enantiomers and the racemic mixture.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy N,n Dimethyl 2 Phenylacetamide and Its Molecular Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide is expected to reveal several key signals corresponding to the distinct types of protons in its structure. The phenyl group protons would typically appear as a complex multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm. The single proton on the carbon bearing the hydroxyl and phenyl groups (the methine proton, -CH(O)-) would likely produce a singlet at around 5.0 ppm. The proton of the hydroxyl (-OH) group is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

A notable feature in the ¹H NMR spectrum of N,N-dimethylamides is the hindered rotation around the amide C-N bond, which has partial double-bond character. researchgate.net This restriction can make the two N-methyl groups magnetically non-equivalent, leading to two distinct singlets in the spectrum, typically observed between 2.8 and 3.1 ppm. gac.edu The separation of these signals is temperature-dependent, and they may coalesce into a single broad peak at higher temperatures as the rate of rotation increases.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet |

| Methine (CH-OH) | ~5.0 | Singlet |

| N-Methyl (N-(CH₃)₂) | ~2.8 - 3.1 | Two Singlets |

Carbon NMR (¹³C NMR) and Two-Dimensional NMR Techniques

In the Carbon-13 (¹³C) NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the phenyl ring would generate signals between 125 and 140 ppm. The carbon atom attached to the hydroxyl group (-CH(OH)-) would likely resonate around 75 ppm. Due to hindered rotation, the two N-methyl carbons may also be non-equivalent, showing two separate signals in the region of 35-40 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals.

COSY would establish the coupling relationships between adjacent protons.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework, for instance, by connecting the N-methyl protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₃NO₂), the exact molecular weight is 179.22 g/mol . chemsynthesis.com Electron Ionization Mass Spectrometry (EI-MS) would confirm this molecular weight via the molecular ion peak (M⁺) at m/z 179.

The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. For tertiary amides, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of bonds adjacent to the heteroatom. rsc.orgunl.pt In the case of this compound, key fragmentation processes would likely include:

Cleavage of the C-C bond between the carbonyl group and the benzylic carbon, leading to the formation of a stable N,N-dimethylcarbamoyl cation ([CON(CH₃)₂]⁺) at m/z 72.

Formation of a benzoyl-type cation through rearrangement and cleavage, which is a common pathway for aromatic carbonyl compounds. rsc.org

Loss of the dimethylamino group, resulting in a fragment that could further stabilize.

The resulting mass spectrum would display a series of peaks corresponding to these and other fragment ions, with the most abundant fragment ion being designated as the base peak.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on molecular structure and connectivity, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal exact bond lengths, bond angles, and torsion angles. As of this writing, a published single-crystal X-ray structure for this compound could not be located in the surveyed scientific literature. The following sections describe the general methodology that would be applied for such a determination.

Single Crystal Growth and Characterization

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, several common methods could be employed:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate), and the solvent is allowed to evaporate slowly and undisturbed over days or weeks. As the solution becomes supersaturated, crystals begin to form. sphinxsai.com

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled gradually. The decrease in solubility upon cooling induces crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.

Once suitable crystals are obtained, they are mounted on a diffractometer. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

If a crystal structure were determined, the analysis would provide precise geometric parameters. Based on known structures of similar molecules, the following values can be expected:

Bond Lengths: The C-N bond of the amide group would exhibit a length intermediate between a typical C-N single bond (~1.47 Å) and a C=N double bond (~1.27 Å), reflecting its partial double-bond character. The C=O bond would be approximately 1.23 Å. The C-C bonds within the phenyl ring would be around 1.39 Å.

Bond Angles: The geometry around the carbonyl carbon would be trigonal planar, with bond angles close to 120°. The angles within the phenyl ring would be approximately 120°, consistent with sp² hybridization.

Torsion Angles: A key feature would be the planarity of the amide group. The torsion angle (dihedral angle) describing the C-C(O)-N-C atoms would be close to 180°, indicating a trans conformation, which is generally favored. The analysis would also reveal the relative orientation of the phenyl ring with respect to the rest of the molecule.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Acetone |

Computational Chemistry and Molecular Modeling for Conformational Analysis and Spectroscopic Prediction:Theoretical calculations are often used to predict the stable conformations of a molecule and to simulate its spectroscopic properties, which are then compared with experimental data. A computational study focused on the conformational analysis and spectroscopic prediction for this compound is not present in the available literature.

While numerous studies on molecular analogs—compounds with similar but not identical structures—have been published and utilize the requested analytical techniques, the strict requirement to focus solely on this compound prevents the use of this related, but distinct, information. The absence of specific data for the target compound makes it impossible to generate the thorough, informative, and scientifically accurate content as per the instructions.

Mechanistic Investigations of 2 Hydroxy N,n Dimethyl 2 Phenylacetamide S Molecular Interactions

Principles of Ligand-Target Interactions: Binding to Enzymes and Receptors

The biological activity of a compound like 2-Hydroxy-N,N-dimethyl-2-phenylacetamide is predicated on its ability to bind to macromolecular targets such as enzymes and receptors, thereby modulating their function. This binding is governed by the principles of molecular recognition, where the ligand (the compound) and the target form a complex stabilized by a variety of non-covalent interactions. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The specificity and affinity of a ligand for its target are determined by the three-dimensional arrangement of its functional groups and their complementarity to the binding site on the protein.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can act through various mechanisms, often by binding to the enzyme's active site, the region where the substrate binds and the chemical reaction occurs. wikipedia.org Small molecules can inhibit enzyme activity by physically blocking the active site, preventing the substrate from binding. nih.gov This type of interaction is a cornerstone of drug development, with many therapeutic agents functioning as enzyme inhibitors.

For instance, in a study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, which share the phenylacetamide core, researchers investigated their inhibitory activity against human carbonic anhydrase (hCA) isoforms. Molecular docking studies of these related compounds predicted that they could bind to the active site of hCA isoforms. The binding is typically stabilized by interactions between the ligand and key amino acid residues within the active site, as well as a coordinated interaction with the zinc ion that is crucial for the enzyme's catalytic activity.

Table 1: Inhibitory Activity of a Related Phenylacetamide Conjugate (Compound 2h) against Carbonic Anhydrase Isoforms

| Enzyme Isoform | Inhibition Constant (KI) in nM |

|---|---|

| hCA I | 45.10 |

| hCA II | 5.87 |

| hCA XII | 7.91 |

Beyond direct enzyme inhibition, compounds can interact with receptors, which are key components of cellular signaling pathways. The affinity of a ligand for a receptor is a measure of how tightly it binds. In addition to binding at the primary (orthosteric) site where the endogenous ligand binds, some molecules can bind to a distinct (allosteric) site on the receptor. wikipedia.org

Allosteric modulators can change the receptor's response to the primary agonist. wikipedia.org They can be positive allosteric modulators (PAMs), which enhance the effect of the agonist, or negative allosteric modulators (NAMs), which reduce it. nih.gov This mechanism offers a more subtle way of modulating receptor activity compared to simple activation or blocking. nih.gov Studies on phenylacetamide derivatives have identified them as allosteric modulators for certain G protein-coupled receptors (GPCRs). nih.gov For example, a series of phenyl-acetamide scaffold compounds have been characterized as allosteric modulators of the free fatty acid receptor 2 (FFA2). nih.gov

Role of Specific Structural Features in Mediating Molecular Interactions

The specific structural components of this compound are crucial in determining its binding profile.

The Phenyl Ring: The aromatic phenyl group can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in the binding pocket of a target protein. Structure-activity relationship (SAR) studies on related phenylacetamide derivatives have shown that the presence of a phenyl ring can be important for inhibitory potency. nih.gov

The Hydroxyl Group: The hydroxyl (-OH) group is a key functional group that can act as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong, directional interactions with polar amino acid residues such as serine, threonine, and aspartate, or with the peptide backbone of the protein. The presence of a hydroxyl group can significantly influence a molecule's binding affinity and specificity. nih.gov

The N,N-dimethylacetamide Moiety: The amide group itself is polar and can participate in hydrogen bonding. The two methyl groups on the nitrogen atom (N,N-dimethyl) add steric bulk and are lipophilic, potentially engaging in hydrophobic interactions within the binding site. The N,N-dimethyl substitution prevents the amide nitrogen from acting as a hydrogen bond donor, which can influence the binding orientation compared to a primary or secondary amide.

Computational Approaches to Understanding Interaction Mechanisms

Given the limited direct experimental data, computational methods are invaluable for predicting and analyzing the molecular interactions of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. numberanalytics.comijcap.in This method uses scoring functions to estimate the binding affinity, helping to identify potential biological targets and understand the key interactions driving the binding. ijcap.in For example, molecular docking of phenylacetamide derivatives into the active site of monoamine oxidase A (MAO-A) has been used to predict binding conformations and affinities, suggesting interactions via hydrogen bonding and π-π stacking.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. mdpi.com By simulating the movements of atoms over time, MD can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. acs.orgazolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.govneovarsity.org These models are built using a "training set" of molecules with known activities and are then validated to ensure their predictive power. nih.gov

For phenylacetamide derivatives, 2D- and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. These models use molecular descriptors that quantify physicochemical properties (like lipophilicity, electronic properties, and steric effects) to build a predictive relationship. Such models can guide the design of new derivatives with potentially improved activity.

Investigation of Redox Mechanisms at the Molecular Level, including Antioxidant Studies

Currently, there is a notable absence of publicly available scientific literature, detailed research findings, and specific data pertaining to the redox mechanisms and antioxidant properties of this compound. Extensive searches of chemical and biological databases have not yielded studies that specifically investigate this compound's capacity to participate in oxidation-reduction reactions or to function as an antioxidant.

While the broader chemical classes to which this compound belongs, such as phenylacetamides and α-hydroxy amides, have been subjects of antioxidant research, no direct experimental data for this compound has been found. Consequently, the creation of data tables or a detailed discussion of its molecular interactions in the context of redox chemistry is not possible at this time. Further empirical research would be required to elucidate any potential antioxidant activity and to investigate the specific molecular mechanisms that might be involved.

Applications of 2 Hydroxy N,n Dimethyl 2 Phenylacetamide As a Chemical Intermediate in Specialized Research Fields

Role in Advanced Pharmaceutical Synthesis Research (Excluding Clinical Outcomes)

The utility of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide as a foundational molecule in the synthesis of novel pharmaceutical compounds is an area of potential research interest. However, specific studies detailing its application are not readily found in the public domain.

Intermediate in the Synthesis of Analogs with Modulated Molecular Interaction Profiles

There is currently a lack of specific published research that details the use of this compound as an intermediate for creating analogs with intentionally altered molecular interaction profiles. The core structure suggests potential for modification to influence binding with biological targets.

Scaffold for Derivatives with Research Potential for Serotonin (B10506) Receptor Binding

While the broader class of phenylacetamide derivatives has been investigated for various central nervous system activities, specific research employing this compound as a scaffold to develop ligands for serotonin receptors has not been identified in the available scientific literature.

Contributions to Functional Material Synthesis

The application of this compound in the creation of functional materials, such as specialized polymers or coatings, is not well-documented in publicly accessible research. The bifunctional nature of the molecule, containing both a hydroxyl and an amide group, suggests it could theoretically be used in polymerization processes, but specific examples are not available.

Exploration in Agrochemistry Research: Development of Novel Fungicide Agents and Related Compounds

The phenylacetamide scaffold is of interest in the development of agrochemicals. A patent for the production of phenylacetamide compounds mentions 2-[2-(2,5-dimethyl phenoxy methyl) phenyl]-2-hydroxy-n-methylacetamide as being useful as an agricultural bactericide. wikipedia.org However, direct research detailing the use of this compound in the development of novel fungicides is not currently available in the public record.

Research into Antimicrobial and Anti-inflammatory Chemical Scaffolds

The potential of the this compound scaffold in the design of new antimicrobial and anti-inflammatory agents is a plausible area of investigation. Studies on other N-phenylacetamide derivatives have shown promise in these areas. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed antibacterial activities. nih.gov Another study on benzohydrazide (B10538) and phenylacetamide scaffolds identified them as potential inhibitors of the bacterial enzyme ParE. nih.gov Similarly, a European patent describes novel phenylacetamide derivatives with anti-inflammatory and analgesic activities. wikipedia.org Despite these related findings, direct research on the antimicrobial and anti-inflammatory applications of the this compound scaffold is not available.

Pro-angiogenic Activity Research through Chemical Modification and Molecular Interaction Analysis

There is no publicly available research that specifically investigates the pro-angiogenic activity of this compound or its derivatives. The study of how chemical modifications to this scaffold could influence molecular interactions relevant to angiogenesis remains an unexplored area in the scientific literature.

Future Perspectives and Emerging Research Avenues for 2 Hydroxy N,n Dimethyl 2 Phenylacetamide

Development of Highly Efficient and Stereoselective Synthetic Routes

The synthesis of enantiomerically pure α-hydroxy amides remains a significant area of research, as chirality is crucial for many of its potential applications. researchgate.net While various methods exist, future efforts are focused on overcoming limitations in operational simplicity, yield, and stereoselectivity. researchgate.net

Emerging strategies are increasingly moving towards biocatalysis and advanced catalytic systems. Enzymatic reactions, for instance, offer high enantioselectivity and mild reaction conditions. researchgate.net A two-step sequential process involving the bioreduction of an α-oxo ester using Saccharomyces cerevisiae followed by a lipase-catalyzed aminolysis has demonstrated the ability to produce chiral α-hydroxy amides with high conversion rates and excellent enantiomeric excess. researchgate.net Similarly, the use of oxynitrilase-nitrilase bienzymatic cascades presents a promising route for producing optically pure mandelic acid derivatives, which are precursors to mandelamides. researchgate.netresearchgate.net These biocatalytic strategies are considered highly efficient and environmentally friendly. researchgate.net

In parallel, chemical catalysis continues to advance. Methods for the direct amination of α-hydroxy amides are being developed to improve efficiency and reduce waste. nih.gov While early methods relied on costly ruthenium catalysts and high temperatures, newer approaches using economical mediators like TiCl4 allow for C–N bond formation under mild, base-free conditions with a broad scope of amines. nih.gov The development of novel racemization-free coupling reagents is another critical area that promises to enhance the asymmetric synthesis of chiral amides. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages | Reported Examples/Precursors |

|---|---|---|---|

| Biocatalytic (Enzymatic) | Uses enzymes like lipases, nitrilases, or whole-cell systems (e.g., S. cerevisiae). researchgate.netresearchgate.net | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net | Sequential reduction and aminolysis of α-oxo esters. researchgate.net |

| Chemical Catalysis (Amination) | Direct conversion of α-hydroxy group to an amino group using catalysts. nih.gov | General, potentially economical, and can be performed under mild conditions with newer catalysts (e.g., TiCl4). nih.gov | TiCl4-mediated direct amination of α-hydroxy amides. nih.gov |

| Catalytic Amide Formation | Direct condensation of carboxylic acids and amines using catalysts like boronic acids. ucl.ac.uk | High atom economy, avoids stoichiometric activating agents, scalable. ucl.ac.uk | Boronic acid-catalyzed dehydrative condensation. ucl.ac.uk |

Rational Design of Next-Generation Derivatives with Tailored Molecular Interaction Profiles

The core structure of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide offers multiple sites for modification, enabling the rational design of next-generation derivatives with specific, tailored properties. By systematically altering the substituents on the phenyl ring and the N,N-dimethylamide moiety, researchers can fine-tune the molecule's steric and electronic characteristics. This can influence its solubility, binding affinity for biological targets, and catalytic activity when used as an organocatalyst. nih.gov

| Modification Site | Potential Substituents | Predicted Impact on Properties |

|---|---|---|

| Phenyl Ring | Halogens, Alkoxy, Nitro, Alkyl groups | Alters electronic properties, lipophilicity, and potential for specific intermolecular interactions (e.g., halogen bonding). |

| N,N-dimethyl Group | Larger alkyl chains, cyclic amines (e.g., morpholine), aryl groups | Modifies steric bulk, solubility, and hydrogen bond accepting capability. nih.gov |

| α-Hydroxy Group | Esterification, Etherification | Masks the hydroxyl group, changing its role from a hydrogen bond donor to an acceptor and increasing lipophilicity. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and small molecule discovery. nih.govdromicslabs.com These computational tools can accelerate the research and development pipeline for compounds like this compound in several key areas.

| AI/ML Application | Specific Task | Potential Benefit |

|---|---|---|

| Property Prediction | Predicting solubility, binding affinity, and ADMET properties of new derivatives. arxiv.org | Reduces the need for extensive experimental screening; accelerates lead optimization. iscientific.org |

| Synthesis Planning | Optimizing reaction conditions; predicting yields and byproducts. | Improves synthetic efficiency and reduces development time. |

| De Novo Design | Generating novel molecular structures with desired properties. alacrita.com | Expands the chemical space and identifies innovative derivatives that may not be conceived through traditional methods. |

| Target Identification | Analyzing large biological datasets to identify potential protein targets. dromicslabs.com | Uncovers new potential applications for the compound and its derivatives in medicine. nih.gov |

Exploration of Novel Supramolecular Assemblies and Advanced Material Applications

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for constructing novel supramolecular assemblies. As a derivative of mandelamide, it can be explored as a building block for creating cocrystals with unique physical and chemical properties. nih.govacs.org

Research on mandelamide has shown its ability to form diastereomeric cocrystal pairs with other chiral molecules, such as mandelic acid and proline. nih.govacs.org This opens up possibilities for using enantiopure this compound as a chiral resolving agent. nih.gov Beyond resolution, the formation of cocrystals can modify properties like solubility and stability. The structural insights gained from studying the crystal landscape of mandelamide can guide the design of new materials. nih.govacs.org Future research could explore the self-assembly of this compound and its derivatives into more complex structures like gels, liquid crystals, or functional polymers, paving the way for applications in materials science, catalysis, and separation technologies.

Environmental Impact and Sustainability in this compound Production and Application

The principles of green chemistry are becoming increasingly integral to chemical synthesis and manufacturing. ucl.ac.uk Future research on this compound will undoubtedly focus on minimizing its environmental footprint throughout its lifecycle.

A primary focus is the development of sustainable production methods. This involves replacing traditional stoichiometric reagents with catalytic alternatives, which reduces waste and improves atom economy. ucl.ac.uk Biocatalytic routes, which operate in aqueous media under mild conditions, represent a significant step towards greener synthesis. researchgate.netmpg.de Researchers are exploring enzymatic cascades that can convert inexpensive and safe starting materials into mandelic acid and its derivatives, which could be adapted for mandelamide production. mpg.de The use of metal-free, reusable catalysts and solvent-free reaction conditions are also key strategies being investigated for the synthesis of related α-keto amides, which could be applied here. rsc.org

Furthermore, understanding the environmental fate of the compound is crucial. Studies on the biodegradability of related molecules, such as mandelic acid-derived ionic liquids, provide a framework for assessing and designing more environmentally benign derivatives. researchgate.net By considering factors like choice of solvent, energy consumption, and the biodegradability of the final product, the entire lifecycle of this compound can be made more sustainable.

| Area of Impact | Traditional Approach | Emerging Green Alternative |

|---|---|---|

| Synthesis | Stoichiometric coupling agents, harsh conditions, organic solvents. ucl.ac.uk | Biocatalysis in aqueous media, reusable catalysts, solvent-free conditions. mpg.dersc.org |

| Raw Materials | Petroleum-based precursors. | Renewable feedstocks and readily available, non-toxic starting materials. researchgate.net |

| Waste Generation | High Process Mass Intensity (PMI) due to reagents and solvents. ucl.ac.uk | Catalytic reactions with high atom economy, minimizing byproducts. |

| Product Lifecycle | Limited data on biodegradability. | Designing for degradation by incorporating features that enhance biodegradability. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-N,N-dimethyl-2-phenylacetamide?

The synthesis typically involves condensation or functional group modification. One method starts with phenylacetic acid derivatives reacting with dimethylamine in the presence of a dehydrating agent (e.g., thionyl chloride) to form the acetamide backbone. Hydroxylation at the α-position may be achieved via oxidation or hydroxylation reactions under controlled conditions. For example, DMSO-mediated oxidation has been used for similar α-hydroxyamide syntheses . Key steps include:

- Reagent selection : Thionyl chloride for amide bond formation.

- Hydroxylation : Controlled oxidation to avoid over-oxidation or side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR Spectroscopy : H and C NMR confirm the structure by identifying protons (e.g., N-methyl groups at δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO; theoretical 179.0946 g/mol) .

- X-ray Crystallography : For solid-state structure determination, SHELX software is widely used to refine crystal data .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the amide and hydroxyl groups. Poor solubility in water necessitates solvent optimization for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at low temperatures (-20°C) in anhydrous environments is recommended .

Q. What are the primary applications of this compound in pharmaceutical research?

- Drug Intermediate : Used to synthesize antidepressants and anti-inflammatory agents by modifying the hydroxy and dimethylamide groups .

- Receptor Binding : The phenyl and hydroxy groups enable interactions with serotonin receptors, as seen in related oxadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lower temperatures (~0–5°C) during amide bond formation minimize side reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate condensation.

- Workflow : Use TLC or HPLC to monitor reaction progress and isolate intermediates . For example, refluxing in toluene/water mixtures with sodium azide improves azide substitutions in analogous compounds .

Q. How should researchers address contradictions in reported biological activity data?

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature).

- Structural Confirmation : Verify compound purity via NMR and HRMS to rule out impurities affecting bioactivity .

- Target-Specific Profiling : Use in vitro assays (e.g., enzyme inhibition) to isolate mechanisms, as seen in studies on fluorophenylacetamide derivatives .

Q. What computational methods are effective for studying molecular interactions?

- Molecular Docking : Tools like AutoDock predict binding affinities to targets (e.g., serotonin receptors) using the compound’s 3D structure .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to understand reactivity and stability .

- MD Simulations : Assess conformational flexibility in aqueous environments, critical for drug design .

Q. What challenges arise in crystallographic structure determination, and how are they resolved?

Q. How can derivatives be rationally designed for specific biological targets?

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to enhance solubility or binding .

- Functionalization : Introduce sulfonyl or imidazole moieties, as demonstrated in antimicrobial acetamide derivatives .

- SAR Studies : Systematically vary substituents and correlate changes with activity data .

Q. What advanced purification techniques are effective for complex mixtures?

- HPLC : Reverse-phase chromatography resolves closely related impurities using acetonitrile/water gradients .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) based on differential solubility .

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve rapid separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.